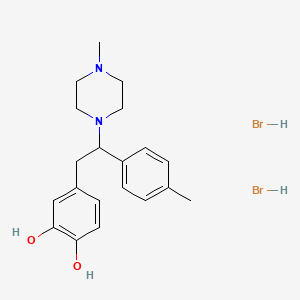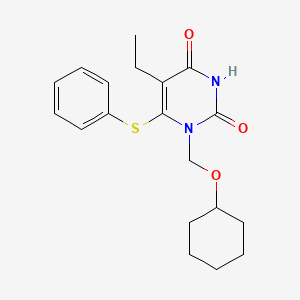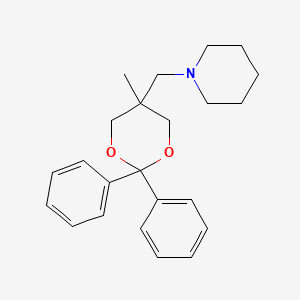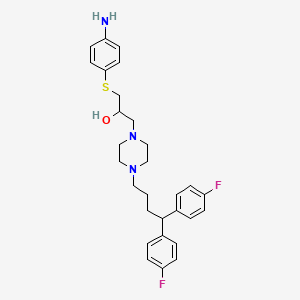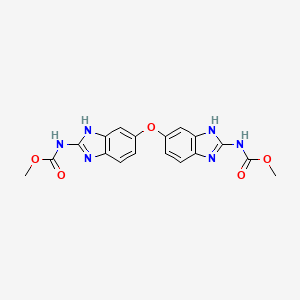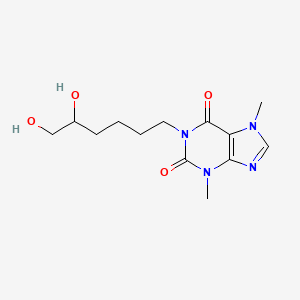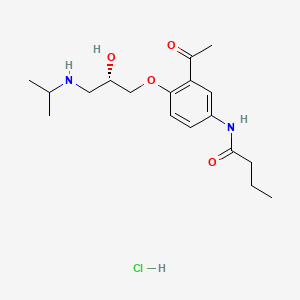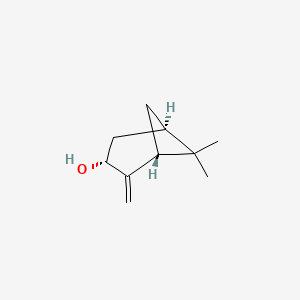
Isopinocarveol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopinocarveol is an organic compound with the molecular formula C10H16O. It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in different stereoisomeric forms, including trans-isopinocarveol and cis-isopinocarveol. It is naturally found in various plant species and is a component of several essential oils .
準備方法
Synthetic Routes and Reaction Conditions: Isopinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: Isopinocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone.
Reduction: Reduction reactions can convert it into pinocarveol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Pinocarvone
Reduction: Pinocarveol
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Isopinocarveol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Studies have explored its role in plant metabolism and its presence in essential oils.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
作用機序
The mechanism of action of isopinocarveol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Pinocarveol: Another bicyclic monoterpenoid with similar structural features but different stereochemistry.
Pinocarvone: An oxidized form of isopinocarveol.
Myrtenol: A related monoterpenoid with a similar bicyclic structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications .
特性
CAS番号 |
6712-79-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
InChIキー |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
異性体SMILES |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
正規SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


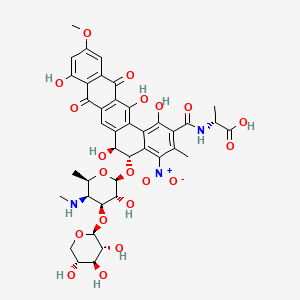
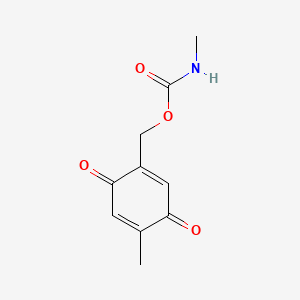
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
